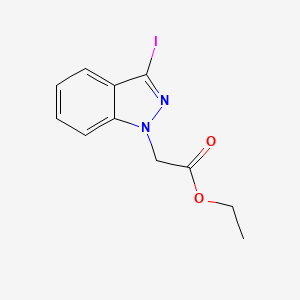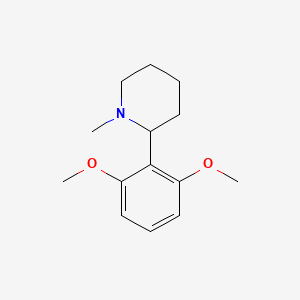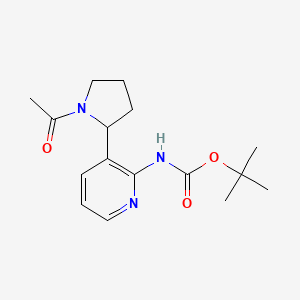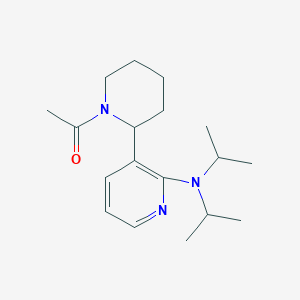
1,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a quinoline derivative known for its significant role in medicinal chemistry. Quinoline derivatives are well-regarded for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine . The reaction is carried out in diphenyl ether, and the product is obtained through a one-pot reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the carbonyl carbon under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA gyrase, inhibiting bacterial replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid: Similar in structure but lacks the dimethyl groups at positions 1 and 8.
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Another quinoline derivative with a different substitution pattern.
Norfloxacin: A fluoroquinolone antibiotic with a similar quinoline core but with additional fluorine and piperazine moieties.
Uniqueness
1,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl groups at positions 1 and 8 enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C12H11NO3 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
1,8-dimethyl-2-oxoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-4-3-5-8-9(12(15)16)6-10(14)13(2)11(7)8/h3-6H,1-2H3,(H,15,16) |
InChI-Schlüssel |
KLMGAVWXVHCEDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11805636.png)











